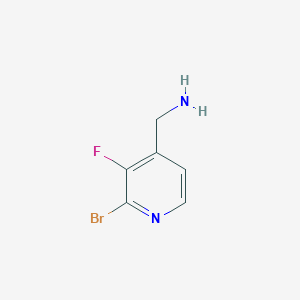

(2-Bromo-3-fluoropyridin-4-yl)methanamine

Description

Properties

Molecular Formula |

C6H6BrFN2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(2-bromo-3-fluoropyridin-4-yl)methanamine |

InChI |

InChI=1S/C6H6BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2 |

InChI Key |

BJWJMLBEOFEVRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CN)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Stability of (2-Bromo-3-fluoropyridin-4-yl)methanamine

The following technical guide details the chemical properties, stability profile, and handling protocols for (2-Bromo-3-fluoropyridin-4-yl)methanamine .

Executive Summary

(2-Bromo-3-fluoropyridin-4-yl)methanamine (CAS: 3017268-50-4 for HCl salt) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structure combines a highly functionalizable halogenated pyridine core with a reactive primary amine handle.

The presence of the 2-bromo and 3-fluoro substituents on the pyridine ring creates a unique electronic environment, significantly altering the basicity and reactivity compared to the non-substituted picolylamine. This guide provides a comprehensive analysis of its physicochemical behavior, stability challenges, and validated handling protocols for drug development applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Identification Data

| Parameter | Detail |

| IUPAC Name | (2-Bromo-3-fluoropyridin-4-yl)methanamine |

| Common Name | 2-Bromo-3-fluoro-4-(aminomethyl)pyridine |

| CAS Number | 3017268-50-4 (Hydrochloride); Free base theoretical |

| Molecular Formula | C₆H₆BrFN₂ (Free Base) / C₆H₇BrClFN₂ (HCl Salt) |

| Molecular Weight | 205.03 g/mol (Free Base) / 241.49 g/mol (HCl Salt) |

| SMILES | NCC1=C(F)C(Br)=NC=C1 |

Physicochemical Properties

Note: Values are derived from experimental data of structural analogs and computational consensus where specific experimental data is proprietary.

| Property | Value | Context & Implications |

| LogP (Predicted) | ~1.86 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| pKa (Pyridine N) | < 2.0 (Est.) | Drastically reduced vs. pyridine (5.2) due to EWG effects of Br and F. |

| pKa (Amine N) | ~8.2 – 8.5 (Est.) | Slightly lower than benzylamine (~9.3) due to the electron-deficient pyridine ring. |

| TPSA | 38.91 Ų | Good membrane permeability predictor. |

| Solubility | High in DMSO, MeOH. | Free base has low water solubility; HCl salt is highly water-soluble. |

| Appearance | White to pale yellow solid | Coloration indicates oxidation (N-oxide or imine formation). |

Structural Analysis & Reactivity

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization strategies.

Electronic Effects

-

Pyridine Nitrogen: The 2-Br and 3-F substituents are strong electron-withdrawing groups (EWG). This deactivates the pyridine nitrogen, making it a poor nucleophile and reducing the likelihood of N-oxidation under mild conditions.

-

C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (SₙAr) or metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the ortho-nitrogen and the inductive effect of the adjacent fluorine.

-

Primary Amine: The primary nucleophile. It is prone to condensation with aldehydes/ketones and acylation.

Reactivity Map (Graphviz)

Figure 1: Orthogonal reactivity profile showing the three primary sites for chemical modification.

Stability & Degradation Pathways

Core Instability Factors

-

Oxidative Deamination: The benzylic-like position (picolyl) is susceptible to auto-oxidation in the presence of light and air, leading to the corresponding aldehyde (imine formation) and ammonia.

-

Carbamate Formation: As a primary amine, it readily absorbs atmospheric CO₂ to form carbamic acid salts (carbamates), appearing as a "crust" on the solid.

-

Photolytic Debromination: The C-Br bond is sensitive to UV light, potentially leading to radical debromination or homocoupling.

Degradation Mechanism Diagram

Figure 2: Primary degradation pathways. Note that the free base is significantly less stable than the hydrochloride salt.

Experimental Protocols

Recommended Storage & Handling

-

Form: Store as the Hydrochloride (HCl) or Dihydrochloride salt . The free base is an oil or low-melting solid prone to oxidation.

-

Conditions: -20°C is optimal; 2-8°C is acceptable for short-term.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Amber glass vials (UV protection) with Teflon-lined caps.

Stability Testing Protocol (HPLC-UV/MS)

To validate the integrity of the reagent before use in critical steps (e.g., GMP synthesis):

-

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile:Water (50:50) + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

-

Pass Criteria: Purity > 95%. Major impurity to watch: Corresponding aldehyde (retention time shift due to loss of amine polarity).

General Synthesis Procedure (Reductive Amination Route)

For researchers needing to synthesize the compound freshly from the nitrile precursor (2-bromo-3-fluoroisonicotinonitrile).

-

Reactants: Dissolve 2-bromo-3-fluoroisonicotinonitrile (1.0 eq) in anhydrous THF.

-

Reduction: Cool to 0°C. Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise.

-

Note: Avoid LiAlH₄ if possible to prevent debromination.

-

-

Reflux: Heat to reflux for 2–4 hours. Monitor by LCMS.[1]

-

Quench: Cool to 0°C. Carefully add MeOH, then 1M HCl.

-

Workup: Basify aqueous layer to pH > 12 with NaOH. Extract with DCM.

-

Salt Formation: Treat the DCM layer with 4M HCl in Dioxane to precipitate the stable HCl salt. Filter and dry.

References

-

ChemScene. (2024). Product Data Sheet: (2-Bromo-3-fluoropyridin-4-yl)methanamine hydrochloride (CAS 3017268-50-4).[2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-bromo-3-fluoropyridine derivatives. Retrieved from

- Schlosser, M., et al. (2003). Site-Selective Functionalization of Halopyridines.Journal of Organic Chemistry. (General reference for halopyridine reactivity).

-

BLD Pharm. (2024). Safety Data Sheet: 2-Bromo-3-fluoropyridin-4-amine and related scaffolds. Retrieved from

-

BenchChem. (2025).[3] Reactivity profiles of Fluorinated Pyridines in Drug Discovery. Retrieved from

Sources

(2-Bromo-3-fluoropyridin-4-yl)methanamine: A Strategic Scaffold in Medicinal Chemistry

Topic: (2-Bromo-3-fluoropyridin-4-yl)methanamine: Technical Monograph & Safety Guide Content Type: Technical Whitepaper / SOP Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

(2-Bromo-3-fluoropyridin-4-yl)methanamine (CAS: 3017268-50-4 for HCl salt) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and PROTAC linkers. Its structural uniqueness lies in its tri-functional nature : a primary amine for amide/urea coupling, a C2-bromide for cross-coupling (Suzuki/Buchwald), and a C3-fluorine atom that modulates pKa and metabolic stability while offering a site for nucleophilic aromatic substitution (

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthetic protocol designed to prevent dehalogenation, and critical safety data.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | (2-Bromo-3-fluoropyridin-4-yl)methanamine |

| Common Name | 2-Bromo-3-fluoro-4-(aminomethyl)pyridine |

| CAS Number | 3017268-50-4 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 205.03 g/mol (Free base) / 241.49 g/mol (HCl) |

| SMILES | NCC1=C(F)C(Br)=NC=C1 |

| Appearance | White to off-white hygroscopic solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, Water (Salt); Low in DCM (Salt) |

| pKa (Calc) | ~8.5 (Amine), ~0.5 (Pyridine N) |

Safety Data Sheet (SDS) Analysis

Note: This compound is a primary benzylic-type amine and halogenated pyridine. It must be treated as a corrosive and toxic substance.

GHS Classification

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Hazard & Precautionary Statements

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Handling & Storage Workflow

This compound is hygroscopic and sensitive to oxidative degradation over time.

Caption: Recommended lifecycle management for (2-Bromo-3-fluoropyridin-4-yl)methanamine to prevent hydrolysis and degradation.

Synthetic Protocol & Manufacturing

Challenge: The primary synthetic challenge is reducing the precursor (nitrile or amide) without removing the bromine or fluorine atoms. Standard catalytic hydrogenation (e.g.,

Recommended Route: Reduction of 2-bromo-3-fluoroisonicotinonitrile using Borane-THF (

Retrosynthetic Analysis

Caption: Retrosynthetic strategy highlighting the nitrile reduction pathway to preserve halogen functionalization.

Step-by-Step Experimental Procedure

Based on standard protocols for halogenated pyridine methanamines [1, 2].

Reagents:

-

2-Bromo-3-fluoroisonicotinonitrile (1.0 equiv)

-

Borane-THF complex (1.0 M in THF, 3.0 equiv)

-

Methanol (Quenching agent)

-

HCl in Dioxane (4.0 M, for salt formation)

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Dissolution: Add 2-Bromo-3-fluoroisonicotinonitrile and anhydrous THF (0.2 M concentration). Cool to 0°C.[3]

-

Reduction: Dropwise add

(3.0 equiv) over 20 minutes. The solution may bubble slightly. -

Reflux: Allow to warm to Room Temperature (RT), then heat to mild reflux (65°C) for 2–4 hours. Monitor by LCMS (Look for M+1 = 205/207).

-

Quench (Critical): Cool to 0°C. Very slowly add Methanol to quench excess borane (vigorous

evolution). Stir for 30 mins. -

Acid Hydrolysis: Add 1M HCl (aq) and reflux for 1 hour to break the boron-amine complex.

-

Workup: Basify with NaOH (to pH > 10) and extract with DCM (

). -

Salt Formation: Dry organic layer (

), filter, and add 4M HCl in Dioxane. The hydrochloride salt precipitates. Filter and dry.[4][5]

Yield Expectation: 75–85% isolated yield.

Applications in Drug Discovery

This scaffold is a "privileged structure" for designing multi-targeted ligands.

Chemoselectivity Map

The molecule offers three distinct vectors for diversification:

-

Primary Amine (

): High nucleophilicity. Reacts with acid chlorides, isocyanates, or aldehydes (Reductive Amination).[6] Used to attach the "warhead" or solubilizing tail. -

C2-Bromide: Excellent electrophile for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This is typically the connection point to the core scaffold (e.g., hinge binder).

-

C3-Fluorine: Can undergo

with strong nucleophiles (alkoxides, thiols) if the pyridine nitrogen is activated (e.g., N-oxide or protonated), though it is generally stable under standard coupling conditions.

Caption: Functionalization vectors available on the scaffold for SAR exploration.

References

-

ChemScene. (2024). Product Monograph: (2-Bromo-3-fluoropyridin-4-yl)methanamine hydrochloride (CAS 3017268-50-4).[7] Retrieved from [7]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-Bromo-3-fluoropyridine derivatives. Retrieved from

-

Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines: Borane Reagents. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-3-fluoropyridine. Retrieved from

Sources

(2-Bromo-3-fluoropyridin-4-yl)methanamine: A Trifunctional Building Block for Advanced Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine and the use of privileged heterocyclic scaffolds are cornerstones of modern drug discovery.[1][2][3] (2-Bromo-3-fluoropyridin-4-yl)methanamine emerges as a highly versatile and valuable building block, presenting researchers with a trifunctional scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and strategic applications. We explore the orthogonal reactivity of its three key functional sites: the C2-bromine for transition-metal-catalyzed cross-coupling, the C4-methanamine for nucleophilic derivatization, and the C3-fluorine as a critical electronic modulator. Through detailed protocols, mechanistic insights, and strategic workflows, this document serves as a comprehensive resource for medicinal chemists, researchers, and drug development professionals seeking to leverage this powerful building block in the design of next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous and "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and modulates the basicity and solubility of the parent molecule. The strategic functionalization of the pyridine ring allows for precise vectoral orientation of substituents to optimize interactions with biological targets.

Concurrently, the use of fluorine in drug design has become a dominant strategy for enhancing pharmacological profiles.[4] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[5] The incorporation of fluorine can block sites of metabolism, alter pKa to improve cell permeability, and introduce favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.[6]

(2-Bromo-3-fluoropyridin-4-yl)methanamine combines these two powerful concepts into a single, synthetically tractable building block. It offers three distinct points of diversification, enabling the rapid exploration of chemical space and the construction of complex, highly functionalized drug candidates.

Chapter 1: Physicochemical Properties and Reactivity Analysis

The utility of (2-Bromo-3-fluoropyridin-4-yl)methanamine stems from the distinct and predictable reactivity of its functional groups. Understanding the electronic interplay between the pyridine nitrogen, the fluorine substituent, and the bromo-handle is critical for strategic synthetic planning.

Structure and Key Features:

The molecule possesses three primary sites for chemical modification:

-

C2-Bromine: An excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions.

-

C3-Fluorine: A strong electron-withdrawing group that modulates the electronics of the pyridine ring, enhancing its susceptibility to certain reactions and influencing the pKa of the ring nitrogen. While fluorine can participate in nucleophilic aromatic substitution (SNAr), it is generally less reactive as a leaving group than other halogens unless the ring is highly activated.[7][8] Its primary role here is electronic modulation.

-

C4-Methanamine: A primary amine that serves as a versatile nucleophilic handle and a basic center, ideal for amide bond formation, alkylations, and reductive aminations.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆BrFN₂ | [9] |

| Molecular Weight | 205.03 g/mol | [9] |

| CAS Number | 1780333-78-9 (Free Base) | [9] |

| CAS Number | 3017268-50-4 (HCl Salt) | [10] |

| Appearance | (Typically) Off-white to yellow solid | Commercial Catalogs |

| Storage | Sealed in dry, 2-8°C | [9][10] |

Chapter 2: Synthetic Access to the Building Block

While (2-Bromo-3-fluoropyridin-4-yl)methanamine is commercially available, understanding its synthesis is crucial for designing analogs or scaling up production. A logical retrosynthetic approach involves the reduction of a corresponding nitrile or amide, which are common functionalities in heterocyclic chemistry.

Retrosynthetic Analysis

The primary amine of the methanamine group can be logically disconnected to a more stable and accessible nitrile precursor. This approach is a standard functional group interconversion in organic synthesis.

Caption: Retrosynthesis of the target building block.

Representative Synthetic Protocol: Reduction of a Nitrile Precursor

This protocol describes a general method for the reduction of a 4-cyanopyridine derivative to the corresponding 4-(aminomethyl)pyridine.

Materials:

-

2-Bromo-3-fluoro-4-cyanopyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF, 1.5 eq)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl, 2 M in diethyl ether)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-3-fluoro-4-cyanopyridine in anhydrous THF (0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-dimethyl sulfide complex solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Scientist's Note: The reaction progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of methanol until gas evolution ceases. This step decomposes the excess borane.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a minimal amount of ethyl acetate and add a 2 M solution of HCl in diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Bromo-3-fluoropyridin-4-yl)methanamine hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃) and extraction.

Chapter 3: Applications in Molecular Scaffolding: A Guide to Key Transformations

The true power of this building block lies in its orthogonal reactivity, allowing for selective and sequential modifications.

Section 3.1: C-C and C-Heteroatom Bond Formation via the C2-Bromo Handle

The C2-bromo position is the primary site for building molecular complexity through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the bromopyridine and various organoboron reagents.[11]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is common, as it is reduced in situ.

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting reductive elimination step.[12] The pyridine nitrogen can coordinate to the palladium, potentially inhibiting catalysis, so a strong, sterically-hindered ligand is often necessary to ensure efficient reaction.[11]

-

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[13][14]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

To a reaction vial, add (2-Bromo-3-fluoropyridin-4-yl)methanamine (1.0 eq, assuming amine is protected, e.g., as Boc-amine), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Seal the vial, and evacuate and backfill with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M).

-

Heat the mixture to 100 °C and stir for 4-12 hours.

-

After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

This reaction is one of the most powerful methods for forming carbon-nitrogen bonds, enabling the synthesis of diverse arylamines from aryl halides.[15] It is particularly useful for coupling the bromopyridine with primary or secondary amines.[16][17]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

-

To an oven-dried, sealed tube, add (2-Bromo-3-fluoropyridin-4-yl)methanamine (1.0 eq, assuming amine is protected), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the tube, and evacuate and backfill with argon.

-

Add the desired amine (1.2 eq) followed by anhydrous, degassed toluene (0.1 M).

-

Heat the reaction to 110 °C for 12-24 hours.

-

Scientist's Note: The choice of base, ligand, and solvent is critical and often needs to be optimized for specific substrates.[18] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many couplings.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and wash with brine.

-

Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Section 3.2: Derivatization of the C4-Methanamine Group

The primary amine is a robust handle for building out from the 4-position of the pyridine ring.

Creating an amide bond is a fundamental transformation in medicinal chemistry. This can be achieved by reacting the methanamine with a carboxylic acid, acid chloride, or anhydride.

Representative Protocol: Amide Coupling with HATU

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.5 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

-

Add a solution of (2-Bromo-3-fluoropyridin-4-yl)methanamine (1.0 eq) in DMF.

-

Stir the reaction at room temperature for 2-6 hours until completion (monitored by LC-MS).

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated LiCl solution (to remove DMF), water, and brine.

-

Dry over Na₂SO₄, filter, concentrate, and purify by chromatography or recrystallization.

Chapter 4: Strategic Synthesis Design: Integrating the Building Block

The orthogonality of the building block's reactive sites allows for complex, multi-step syntheses where the order of reactions can be strategically chosen. A common and robust strategy involves protecting the highly reactive methanamine group before performing more sensitive cross-coupling reactions.

Caption: Strategic workflow for sequential functionalization.

This workflow illustrates a common and reliable path:

-

Protection: The primary amine is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to the basic conditions of many cross-coupling reactions.

-

Cross-Coupling: The desired modification at the C2-bromo position is performed (e.g., Suzuki or Buchwald-Hartwig).

-

Deprotection: The Boc group is easily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane), which leaves the newly formed C-C or C-N bond intact.

-

Final Derivatization: The now-free amine is available for a final modification, such as amide coupling or reductive amination.

This strategic approach prevents unwanted side reactions of the nucleophilic amine with the palladium catalyst or electrophilic partners and ensures high yields and product purity.

Conclusion

(2-Bromo-3-fluoropyridin-4-yl)methanamine is a quintessential example of a modern medicinal chemistry building block. Its pre-installed fluorine atom provides intrinsic benefits for drug-like properties, while its two orthogonal and highly versatile reactive handles—the C2-bromine and the C4-methanamine—provide chemists with reliable and strategic pathways for molecular elaboration. By understanding the distinct reactivity of each functional group and employing logical synthetic strategies such as protection and sequential coupling, researchers can efficiently generate libraries of complex, novel pyridine derivatives. This guide has outlined the fundamental principles and provided practical protocols to empower scientists to fully exploit the synthetic potential of this powerful scaffold in their drug discovery programs.

References

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

-

Figshare. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. [Link]

-

ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

PubMed. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemscene.com [chemscene.com]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acs.figshare.com [acs.figshare.com]

- 18. hammer.purdue.edu [hammer.purdue.edu]

Solubility Profile of (2-Bromo-3-fluoropyridin-4-yl)methanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

(2-Bromo-3-fluoropyridin-4-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic building block is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive empirical data in publicly available literature, this document synthesizes theoretical principles with established experimental methodologies. We will first dissect the molecular structure to predict its solubility characteristics based on physicochemical properties. Subsequently, this guide will present detailed, field-proven protocols for the quantitative determination of solubility, ensuring a self-validating system for data generation. This document is designed to be a practical resource, empowering researchers to make informed decisions in experimental design and process development.

Introduction: The Critical Role of Solubility

In the landscape of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone property. It directly influences a multitude of critical parameters including:

-

Synthetic Chemistry: The choice of solvent can dictate reaction rates, yields, and impurity profiles. Homogeneous reaction mixtures, achieved through adequate solubility, are often key to efficient and reproducible chemical transformations.

-

Purification and Isolation: Crystallization, a primary method for purifying chemical entities, is fundamentally a solubility-driven process. Understanding the solubility in various anti-solvents is crucial for developing robust crystallization protocols.

-

Formulation Development: The bioavailability of a drug is often limited by its dissolution rate, which is directly proportional to its solubility. For preclinical and clinical studies, formulating a compound in a suitable vehicle requires a thorough understanding of its solubility characteristics.

-

Analytical Chemistry: The development of accurate and precise analytical methods, particularly those based on High-Performance Liquid Chromatography (HPLC), relies on the complete dissolution of the analyte in the mobile phase.

(2-Bromo-3-fluoropyridin-4-yl)methanamine, with its combination of a halogenated pyridine core and a primary amine, presents a unique solubility profile that warrants careful investigation.

Theoretical Analysis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules. A detailed examination of the structure of (2-Bromo-3-fluoropyridin-4-yl)methanamine allows for a predictive analysis of its solubility.

Physicochemical Properties

A summary of the key computed physicochemical properties of (2-Bromo-3-fluoropyridin-4-yl)methanamine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrFN₂ | |

| Molecular Weight | 205.03 g/mol | |

| LogP | 1.4419 | |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Structural Features Influencing Solubility

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. The aromatic system allows for π-π stacking interactions.

-

Bromo and Fluoro Substituents: The electronegative halogen atoms (bromine and fluorine) withdraw electron density from the pyridine ring, influencing its overall polarity and potential for dipole-dipole interactions.[1] While fluorine can participate in hydrogen bonding in some contexts, its primary effect here is inductive.[2] The presence of a bromo group can sometimes lead to decreased solubility in polar solvents.[3]

-

Methanamine Group (-CH₂NH₂): This is the most significant contributor to the compound's polarity and protic nature. The primary amine provides a hydrogen bond donor site and a hydrogen bond acceptor site (the lone pair on the nitrogen). This group will strongly interact with polar protic solvents.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the general solubility behavior of (2-Bromo-3-fluoropyridin-4-yl)methanamine:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The methanamine group is expected to form strong hydrogen bonds with these solvents, leading to good solubility. The polarity of the pyridine ring and its substituents will also contribute positively.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good solubility is anticipated due to the compound's polarity and the ability of these solvents to accept hydrogen bonds and engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Solubility is expected to be limited in these solvents. The polar nature of the methanamine and the pyridine ring will not have favorable interactions with nonpolar solvents. The LogP value of 1.4419 suggests a moderate lipophilicity, indicating that while it favors an organic phase over water to some extent, it is not highly nonpolar.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development. The two primary types of solubility measurements are kinetic and thermodynamic. For the purposes of this guide, we will focus on thermodynamic solubility, which represents the true equilibrium solubility.

The Shake-Flask Method: A Gold Standard

The shake-flask method, as described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Caption: A stepwise workflow for determining thermodynamic solubility.

-

Preparation:

-

To a series of glass vials, add an excess amount of (2-Bromo-3-fluoropyridin-4-yl)methanamine (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A 24-hour period is often sufficient, but this should be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure it has plateaued.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a moderate speed can accelerate this process.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is crucial to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) can also be used.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of (2-Bromo-3-fluoropyridin-4-yl)methanamine of known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standards of known concentrations from the stock solution.

-

Dilute the supernatant from step 3 with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution (i.e., the solubility) using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

-

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Solubility of (2-Bromo-3-fluoropyridin-4-yl)methanamine in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | Data N/A | Data N/A |

| Ethanol | 24.5 | Data N/A | Data N/A | |

| Polar Aprotic | DMSO | 46.7 | Data N/A | Data N/A |

| Acetonitrile | 37.5 | Data N/A | Data N/A | |

| Ethyl Acetate | 6.0 | Data N/A | Data N/A | |

| Nonpolar | Toluene | 2.4 | Data N/A | Data N/A |

| Dichloromethane | 9.1 | Data N/A | Data N/A | |

| Hexanes | 1.9 | Data N/A | Data N/A |

Note: This table is a template for the presentation of experimentally determined data.

Conclusion

References

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Pipzine Chemicals. (2024). 3-Amino-2-bromo-6-pyridine: Properties, Uses, Safety Data & Synthesis. [Link]

-

Dalvi, S. V., et al. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 24(11), 2053. [Link]

-

Soares, C., et al. (2022). Matrix effects on hydrogen bonding and proton transfer in fluoropyridine–HCl complexes. Physical Chemistry Chemical Physics, 24(2), 949-960. [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations | MDPI [mdpi.com]

- 3. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of (2-Bromo-3-fluoropyridin-4-yl)methanamine: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-3-fluoropyridin-4-yl)methanamine is a key structural motif in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest within the drug development and medicinal chemistry sectors. This guide provides a detailed exploration of the primary synthetic routes for accessing this valuable building block, with a focus on the practical application and underlying chemical principles of each methodology.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

The unique substitution pattern of (2-Bromo-3-fluoropyridin-4-yl)methanamine, featuring a bromine atom, a fluorine atom, and a methanamine group on a pyridine core, offers medicinal chemists a versatile platform for molecular design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions. The primary amine provides a crucial point for the introduction of diverse side chains and pharmacophores.

This guide will delineate two principal and strategically distinct pathways for the synthesis of this target molecule, each commencing from the readily available starting material, 2-bromo-3-fluoropyridine . The selection of a particular route will often depend on factors such as available starting materials, scale of synthesis, and desired purity profile.

Route 1: The Nitrile Reduction Pathway

This synthetic strategy hinges on the introduction of a cyano group at the 4-position of the pyridine ring, followed by its reduction to the corresponding primary amine. This is a robust and widely employed method for the synthesis of benzylic amines.

Workflow for the Nitrile Reduction Pathway

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 2-Bromo-3-fluoropyridine-4-carbonitrile

The introduction of a cyano group onto an aromatic ring, or cyanation, can be achieved through several methods. For an electron-deficient ring system like pyridine, palladium-catalyzed cyanation of the corresponding halide is a highly effective approach.[1][2]

Mechanism Insight: The catalytic cycle of palladium-catalyzed cyanation typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source (such as zinc cyanide or potassium ferrocyanide), and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[3]

Experimental Protocol: Palladium-Catalyzed Cyanation

-

Materials:

-

2-Bromo-3-fluoropyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add 2-bromo-3-fluoropyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble palladium species.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-3-fluoropyridine-4-carbonitrile.

-

Step 2: Reduction of 2-Bromo-3-fluoropyridine-4-carbonitrile

The reduction of the nitrile to the primary amine is a well-established transformation with a variety of reliable reducing agents.[4] The choice of reagent can be influenced by factors such as functional group tolerance and reaction conditions.

Common Reducing Agents for Nitrile Reduction:

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to rt | Powerful, high-yielding | Not chemoselective, requires strictly anhydrous conditions, pyrophoric |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol or Ethanol, rt | Milder than LiAlH₄, more chemoselective | May require a catalyst, can be slower |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni, various solvents and pressures | "Green" reagent, scalable | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive |

| Borane Complexes (BH₃·THF, BH₃·SMe₂) | THF, reflux | Good functional group tolerance | Can have an unpleasant odor (BH₃·SMe₂) |

Experimental Protocol: Nitrile Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Materials:

-

2-Bromo-3-fluoropyridine-4-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add a solution of 2-bromo-3-fluoropyridine-4-carbonitrile (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add LiAlH₄ (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Bromo-3-fluoropyridin-4-yl)methanamine. Further purification can be achieved by column chromatography if necessary.

-

Route 2: The Reductive Amination Pathway

This alternative approach involves the initial formation of an aldehyde at the 4-position of the pyridine ring, followed by a reductive amination reaction to install the methanamine functionality. This route offers a different set of intermediate compounds and reaction conditions.

Workflow for the Reductive Amination Pathway

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 2-Bromo-3-fluoropyridine-4-carbaldehyde

The introduction of a formyl group at the 4-position can be accomplished through a metal-halogen exchange reaction followed by quenching with a formylating agent.[5] Lithiation using a strong base like n-butyllithium is a common method.

Mechanism Insight: The reaction proceeds via a metal-halogen exchange where the bromine atom on the pyridine ring is replaced by lithium. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The tetrahedral intermediate then collapses upon aqueous workup to yield the aldehyde.

Experimental Protocol: Lithiation and Formylation

-

Materials:

-

2-Bromo-3-fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry, three-necked flask under an inert atmosphere, add a solution of 2-bromo-3-fluoropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional hour, then allow it to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-3-fluoropyridine-4-carbaldehyde.

-

Step 2: Reductive Amination of 2-Bromo-3-fluoropyridine-4-carbaldehyde

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][6] The reaction typically proceeds in one pot, where the aldehyde reacts with an amine source (in this case, ammonia) to form an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent.

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Selectively reduces imines in the presence of aldehydes | Toxic cyanide source |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or THF, rt | Milder and less toxic than NaBH₃CN, highly effective | Can be more expensive |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, various solvents and pressures | "Green" reagent, scalable | Requires specialized equipment, may reduce other functional groups |

Experimental Protocol: Reductive Amination with Sodium Borohydride

-

Materials:

-

2-Bromo-3-fluoropyridine-4-carbaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

To a round-bottom flask, add a solution of 2-bromo-3-fluoropyridine-4-carbaldehyde (1.0 eq) in methanol.

-

Add a solution of ammonium acetate (5-10 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Bromo-3-fluoropyridin-4-yl)methanamine. Purification can be performed by column chromatography if necessary.

-

Conclusion

The synthesis of (2-Bromo-3-fluoropyridin-4-yl)methanamine can be effectively achieved through two primary synthetic routes starting from 2-bromo-3-fluoropyridine. The nitrile reduction pathway offers a robust and high-yielding sequence, while the reductive amination pathway provides a valuable alternative with different intermediate stages. The choice of a specific route and the reagents employed will be dictated by the specific requirements of the research or development program, including scale, cost, and the need for functional group tolerance. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of this important pharmaceutical building block.

References

-

Metal–halogen exchange. In Wikipedia; 2023. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. Published August 7, 2020. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Center for Biotechnology Information. Published September 11, 2020. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Center for Biotechnology Information. [Link]

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing. [Link]

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Center for Biotechnology Information. [Link]

- Process for the preparation of 2-cyanopyridines.

-

Nucleophilic aromatic substitution. In Wikipedia; 2023. [Link]

-

Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. Published June 25, 2014. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI. Published November 11, 2017. [Link]

-

Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. National Center for Biotechnology Information. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. Published January 2, 2015. [Link]

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. ResearchGate. Published October 16, 2025. [Link]

-

Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Published August 20, 2018. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

- Halogen exchange reactions and uses thereof.

-

Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). National Center for Biotechnology Information. Published November 20, 2025. [Link]

-

Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. RSC Publishing. [Link]

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Semantic Scholar. [Link]

-

a) Reaction conditions; formylation of bromoarenes followed by in situ... ResearchGate. [Link]

- Preparation method of fluoropyridine compounds.

-

23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. Published June 5, 2019. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Published November 16, 2021. [Link]

-

Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. National Center for Biotechnology Information. [Link]

Sources

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Optimized synthesis protocols using (2-Bromo-3-fluoropyridin-4-yl)methanamine

An Application Guide to the Strategic Use of (2-Bromo-3-fluoropyridin-4-yl)methanamine in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, ranking as the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its presence in natural products, pharmaceuticals, and agrochemicals underscores its value as a privileged scaffold.[1][2][3] The strategic incorporation of fluorine into these scaffolds has become a powerful tactic in drug design.[4][5] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[5][6][7]

(2-Bromo-3-fluoropyridin-4-yl)methanamine is a trifunctional building block engineered for maximum synthetic versatility. Each functional group serves a distinct and critical role:

-

2-Bromo Group : An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds to introduce diverse aryl, heteroaryl, or amino substituents.

-

3-Fluoro Group : Modulates the electronic properties of the pyridine ring, often enhancing binding interactions and blocking potential sites of metabolic oxidation, thereby improving the drug's half-life.[6]

-

4-Aminomethyl Group : A primary amine that serves as a key nucleophilic point for derivatization, most commonly through amide bond formation, to link the pyridine core to other pharmacophoric elements.

This guide provides detailed protocols for the synthesis and strategic application of this building block, offering researchers a robust platform for the rapid construction of complex and novel molecular entities.

Physicochemical and Safety Data

A summary of the key computed and experimental properties for the hydrochloride salt of (2-Bromo-3-fluoropyridin-4-yl)methanamine is provided below.

| Property | Value | Source |

| CAS Number | 3017268-50-4 | [8] |

| Molecular Formula | C₆H₇BrClFN₂ | [8] |

| Molecular Weight | 241.49 g/mol | [8] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [8] |

| LogP | 1.86 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Rotatable Bonds | 1 | [8] |

Storage and Handling: The compound should be stored in a dry, sealed container at 2-8°C.[8] Standard personal protective equipment should be used when handling this reagent.

Proposed Synthesis of the Core Building Block

The following protocol outlines a plausible and efficient pathway for the synthesis of (2-Bromo-3-fluoropyridin-4-yl)methanamine from commercially available starting materials, based on established transformations of pyridine systems.[9]

Caption: Proposed synthetic route for the target building block.

Protocol 1: Synthesis of (2-Bromo-3-fluoropyridin-4-yl)methanamine

Step A: Oxidation to 3-Fluoro-4-methylpyridine N-oxide

-

Dissolve 3-fluoro-4-methylpyridine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (mCPBA, ~1.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Causality: N-oxidation activates the pyridine ring for subsequent halogenation at the 2-position, a common strategy for functionalizing electron-rich heterocycles.

Step B: Bromination to 2-Bromo-3-fluoro-4-methylpyridine

-

To the crude 3-fluoro-4-methylpyridine N-oxide (1.0 eq), add phosphorus oxybromide (POBr₃, ~2.0-3.0 eq).

-

Heat the mixture to 90-100°C and stir for 2-4 hours.

-

Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NaOH solution) while cooling in an ice bath.

-

Extract the product with ethyl acetate (3x). Combine organic layers, dry, and concentrate. Purify by column chromatography.

Causality: POBr₃ acts as both a bromine source and a dehydrating agent, facilitating the regioselective installation of bromine at the C2 position.

Step C: Radical Bromination to 2-Bromo-3-fluoro-4-(bromomethyl)pyridine

-

Dissolve 2-bromo-3-fluoro-4-methylpyridine (1.0 eq) in a non-polar solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

-

Heat the mixture to reflux (around 80°C) and irradiate with a UV lamp for 2-6 hours.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude product can be used directly or purified via chromatography.

Causality: Free-radical conditions selectively brominate the benzylic (pyridylic) methyl group, leaving the aromatic ring untouched.

Step D: Cyanation to 2-Bromo-3-fluoropyridine-4-carbonitrile

-

Dissolve the crude bromomethyl intermediate (1.0 eq) in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (NaCN, 1.2 eq) and stir at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Causality: The highly nucleophilic cyanide anion displaces the benzylic bromide via an Sₙ2 reaction to form the nitrile, a key precursor to the primary amine.

Step E: Reduction to (2-Bromo-3-fluoropyridin-4-yl)methanamine

-

Carefully add the nitrile (1.0 eq) dissolved in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous THF at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool to 0°C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the final product.

Causality: LiAlH₄ is a powerful reducing agent that efficiently converts the nitrile functional group to a primary amine.

Optimized Application Protocols

The true utility of (2-Bromo-3-fluoropyridin-4-yl)methanamine lies in its ability to undergo sequential, orthogonal reactions. The following protocols detail its use in cornerstone synthetic transformations.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of a C(sp²)-C(sp²) bond at the 2-position, a critical transformation for synthesizing biaryl compounds.[10]

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Methodology:

-

Reaction Setup : To a dry Schlenk flask, add (2-Bromo-3-fluoropyridin-4-yl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], 3 mol%).[10]

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition : Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v), via syringe to achieve a concentration of ~0.2 M with respect to the starting bromide.

-

Reaction : Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LCMS. The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the product.[11][12]

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by silica gel column chromatography.

Rationale for Reagent Choices:

-

Catalyst : Pd(dppf)Cl₂ is highly effective for heteroaryl halides as the bulky, electron-rich dppf ligand promotes the requisite oxidative addition and reductive elimination steps.[13]

-

Base : A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11] K₂CO₃ is a mild and effective choice for many substrates.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction constructs a C-N bond at the 2-position, providing access to valuable 2-amino-3-fluoropyridine derivatives. It is a powerful method that has largely replaced harsher classical methods.[14]

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Methodology:

-

Reaction Setup : In a glovebox or under a stream of argon, add the aryl bromide (1.0 eq), the amine coupling partner (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%) to a dry reaction vessel.

-

Solvent Addition : Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction : Seal the vessel and heat to 100-110°C for 8-24 hours. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base, and finally, reductive elimination to forge the C-N bond and regenerate the catalyst.[15][16]

-

Workup : After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract with an organic solvent like ethyl acetate.

-

Purification : Dry the combined organic extracts, concentrate, and purify by column chromatography.

Rationale for Reagent Choices:

-

Ligand : Sterically hindered, electron-rich phosphine ligands (Buchwald-type ligands) are critical. They stabilize the palladium center, promote the oxidative addition step, and facilitate the otherwise difficult reductive elimination to form the C-N bond.[17]

-

Base : A strong base like NaOtBu is required to deprotonate the amine upon coordination to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[18]

Protocol 4: Amide Bond Formation

This protocol details the derivatization of the primary aminomethyl group, a fundamental step in fragment-based drug design and lead optimization.

Detailed Methodology:

-

Reaction Setup : Dissolve the carboxylic acid (1.0 eq) in an aprotic solvent such as DMF or DCM.

-

Activation : Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Coupling : Add a solution of (2-Bromo-3-fluoropyridin-4-yl)methanamine (1.1 eq) in the same solvent to the activated ester mixture.

-

Reaction : Stir at room temperature for 2-12 hours until the reaction is complete by LCMS analysis.

-

Workup : Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification : Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Rationale for Reagent Choices:

-

Coupling Agent : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators for carboxylic acids, minimizing side reactions and racemization (if the acid is chiral). They generate a highly reactive intermediate that readily couples with the amine. More recent methods also employ reagents like TCFH with catalytic Oxyma for coupling hindered amines.[19]

-

Base : DIPEA acts as a scavenger for the acid produced during the reaction and prevents the protonation of the primary amine, ensuring it remains nucleophilic.

Conclusion

(2-Bromo-3-fluoropyridin-4-yl)methanamine is a powerful and versatile building block for modern medicinal chemistry. Its trifunctional nature allows for a programmed, regioselective synthesis of complex molecular architectures. The optimized protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation provided herein offer researchers reliable and efficient methods to explore novel chemical space. By leveraging the unique interplay of the bromo, fluoro, and aminomethyl groups, drug discovery teams can accelerate the development of next-generation therapeutics.

References

-

Sharma, P., & Kumar, V. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ChemistrySelect. [Link]

-

Gao, C., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

de Oliveira, C. S., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

-

Krietsch Boerner, L. (2022, November 21). 2 approaches to new pyridines. C&EN Global Enterprise. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Meanwell, N. A. (n.d.). Fluorine in drug discovery: Role, design and case studies. ACS Publications. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Reddit. (2017, January 30). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]

-

Dreher, S. D., et al. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Nielsen, M. K., et al. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. NIH Public Access. [Link]

-

Li, Q., et al. (2024). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. [Link]

-

Xiong, Y., et al. (2022, April 14). Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors. PubMed. [Link]

-

Undheim, K., & Gacek, M. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH Public Access. [Link]

-

Perez-Soler, C., et al. (n.d.). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. ChemRxiv. [Link]

-

Tverdomed, S. N., & Volochnyuk, D. M. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Mykhailiuk, P. K. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. [Link]

-

EurekAlert!. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

Mettler Toledo. Fluorine and Fluorination Chemistry. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. reddit.com [reddit.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Suzuki-Miyaura Cross-Coupling of (2-Bromo-3-fluoropyridin-4-yl)methanamine

Executive Summary

This Application Note provides validated, step-by-step protocols for the Suzuki-Miyaura cross-coupling of (2-Bromo-3-fluoropyridin-4-yl)methanamine. The presence of a free primary amine, a strongly electron-withdrawing fluorine atom, and a coordinating pyridine nitrogen presents a complex matrix of potential side reactions. We detail two distinct methodologies: an industry-standard Boc-protection route (Protocol A) and a highly atom-economic direct coupling route utilizing specific bidentate palladium precatalysts under biphasic conditions (Protocol B).

Substrate Analysis & Mechanistic Rationale

(2-Bromo-3-fluoropyridin-4-yl)methanamine is a highly functionalized building block widely used in the synthesis of1[1]. Successfully coupling this substrate requires navigating three distinct chemical challenges:

-

The 2-Bromo-3-fluoro Motif : The strongly electronegative fluorine atom inductively withdraws electron density from the pyridine ring, significantly lowering the LUMO energy of the adjacent C–Br bond. While this thermodynamically accelerates the oxidative addition of Pd(0), it also renders the 2-position highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr) by free amines or hydroxide ions.

-

The Free Primary Amine : Unprotected aliphatic amines are strong

-donors. They can coordinate tightly to the palladium center, displacing phosphine ligands and poisoning the catalyst. Furthermore, they can undergo 2[2]. -

Causality of Catalyst Choice : To overcome these issues in unprotected couplings, bidentate ligands with large bite angles (e.g., dppf) are employed. The dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination. Its steric bulk prevents the primary amine from displacing the phosphine ligands, maintaining 3[3].

Experimental Workflows

Workflow comparing Boc-protected Suzuki coupling vs. direct unprotected coupling (Protocol A & B).

Protocol A: The Protection-Coupling-Deprotection Strategy

This is the industry-standard approach for maximizing yield and avoiding catalyst poisoning, ensuring a self-validating system where intermediate purity guarantees final product success.

Step 3.1: Boc Protection

-

Dissolve (2-Bromo-3-fluoropyridin-4-yl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

-

Add Triethylamine (Et3N, 1.5 eq) and cool the mixture to 0 °C using an ice bath.

-